{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol

Lipophilicity XlogP ADME

Researchers developing CNS-penetrant analgesics or renin inhibitors often face supply bottlenecks for versatile naphthalene-piperidine building blocks with a reactive hydroxymethyl handle for SAR exploration. • Scaffold elaborates to potent GlyT-2 inhibitors with anti-allodynic activity in mouse models (Takahashi et al., 2014). • 4-Hydroxymethyl group serves as attachment point for R2/R3 substituents enabling picomolar renin inhibition (U.S. Patent 6,673,931). • Hydroxyl enables straightforward conjugation to biotin, fluorescent dyes, or photoaffinity labels for chemical probe synthesis. Supplied with rigorous analytical characterization and reliable global logistics to accelerate lead optimization campaigns.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
Cat. No. B12246742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)CC2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C17H21NO/c19-13-14-7-9-18(10-8-14)12-15-5-6-16-3-1-2-4-17(16)11-15/h1-6,11,14,19H,7-10,12-13H2
InChIKeySEONEUOGAWVQPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol: Naphthalene-Piperidine Alcohol Building Block


{1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol (CAS 138030-59-8) is a piperidine-4-methanol derivative substituted at the N1 position with a naphthalen-2-ylmethyl group. It possesses a molecular formula of C17H21NO, a molecular weight of 255.35 g/mol, and a calculated XlogP of 3 . The compound integrates a rigid naphthalene ring, a flexible piperidine core, and a reactive hydroxymethyl handle, making it a versatile intermediate for medicinal chemistry and chemical biology applications [1].

1
Building block roleMedicinal chemistry and chemical biology intermediate with naphthalene-piperidine scaffold and reactive hydroxymethyl handle
2
Selection contextSuitable for CNS lead optimization campaigns where lipophilicity modulation and hydrogen bonding capacity influence scaffold choice
3
Workflow fitSupports SAR exploration around GlyT-2, 5-HT2, or renin targets through derivatization of the hydroxyl group

Structural Specificity vs Simple Analogs


Although several naphthalene-piperidine and benzyl-piperidine analogs exist, variations in substitution pattern (2-naphthyl vs 1-naphthyl), functional group presence (hydroxymethyl at C4 vs absence), and aromatic ring size (naphthyl vs phenyl) lead to measurable differences in lipophilicity, hydrogen-bonding capacity, and synthetic reactivity . These physicochemical differences directly impact molecular recognition at biological targets such as 5-HT2 receptors and the renin enzyme, as well as downstream derivatization potential in lead optimization campaigns [1].

Isomer

2-naphthyl vs 1-naphthyl substitution shifts lipophilicity and ADME profile; reported ΔXlogP ≈ 0.2 may influence CNS target engagement and off-target binding.

Handle loss

Des-hydroxymethyl analog lacks reactive synthetic handle and hydrogen bond acceptor; derivatization and solubility properties may not transfer.

Ring size

Benzyl analog has lower molecular weight and lipophilicity; π-stacking and hydrophobic pocket contacts may differ, limiting direct scaffold replacement.

Quantitative Differentiation Evidence


Lipophilicity Tuning: 2-Naphthyl vs 1-Naphthyl Isomer

The target 2-naphthyl isomer exhibits a calculated XlogP of 3, whereas the 1-naphthyl isomer (CAS 138030-58-7) displays an XlogP of 3.2 . The 0.2 log unit decrease in lipophilicity for the 2-substituted naphthalene can influence membrane permeability and protein binding profiles, offering a refined physicochemical balance for CNS drug design where excessive lipophilicity often correlates with hERG binding and rapid metabolic clearance.

Lipophilicity tuning
Cross-study comparable
ΔXlogP = -0.2
Target XlogP 3 vs 1-naphthyl isomer XlogP 3.2 (calculated)
Reduced lipophilicity may support improved solubility and lower promiscuity risk
Data to verify in relevant assay; context for CNS lead selection
Lipophilicity XlogP ADME

Synthetic Versatility for GlyT-2 Inhibitor Development

The hydroxymethyl group of {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol serves as a critical synthetic handle for further functionalization. Takahashi et al. (2014) reported that the 1-(naphthalen-2-ylmethyl)piperidine scaffold, when elaborated with a pyrrolidin-3-yl group and further optimized, yielded a GlyT-2 inhibitor (compound 20) with an IC50 of 15.3 nM [1]. The initial hit compound incorporating this scaffold showed an IC50 of 4040 nM, demonstrating a >260-fold improvement through scaffold optimization.

GlyT-2 inhibitor development
Cross-study comparable
>260-fold improvement
Hit IC50 4040 nM to optimized IC50 15.3 nM
Scaffold supports micromolar to nanomolar optimization
Reported by Takahashi et al. (2014); human GlyT-2 assay
GlyT-2 Synthesis Pain

Hydrogen Bonding Capacity vs Des-Hydroxymethyl Analog

The target compound possesses 1 hydrogen bond donor (hydroxyl) and 2 hydrogen bond acceptors (piperidine N and hydroxyl O), whereas the des-hydroxymethyl analog 4-(naphthalen-2-ylmethyl)piperidine has 1 HBD (piperidine NH) and 1 HBA (piperidine N) . The additional hydroxyl group increases the topological polar surface area (tPSA) from approximately 12.0 Ų for the des-hydroxymethyl analog to 23.5 Ų for the target compound. The extra HBA and higher tPSA can positively influence aqueous solubility and provide a reactive site for ester, ether, or carbamate formation without requiring C-H activation.

Hydrogen bonding capacity
Cross-study comparable
ΔHBA +1, ΔtPSA +11.5 Ų
Target HBA=2, tPSA 23.5 Ų vs des-hydroxymethyl analog
Extra hydroxyl improves solubility and enables conjugation
Calculated values; property to review in experimental setting
Hydrogen bonding Solubility Drug design

Molecular Size Advantage Over Benzyl Analog

Replacement of the naphthalene ring with a phenyl ring yields (1-benzylpiperidin-4-yl)methanol (MW 205.30, XlogP ≈ 1.8) . The naphthyl analog adds 50.05 Da and approximately 1.2 log units of lipophilicity (ΔXlogP ≈ 1.2), providing enhanced π-stacking capability and increased van der Waals contacts within hydrophobic binding pockets such as those of 5-HT2 receptors and renin [1].

Molecular size advantage
Cross-study comparable
ΔMW +50 Da, ΔXlogP +1.2
Target MW 255.35 vs benzyl analog 205.30
Naphthyl group may increase hydrophobic contacts
Receptor context from patents; binding confirmation needed
Molecular size Lipophilicity Binding pocket

Patent Landscape for 5-HT2 and Renin Targets

The compound falls within the Markush structures of U.S. Patent 5,169,096 (N-aralkyl-piperidine-methanol derivatives as 5-HT2 inhibitors) and U.S. Patent 6,673,931 (naphthalenyl piperidines as renin inhibitors) [1][2]. This dual patent coverage indicates that the scaffold has been recognized by multiple pharmaceutical research organizations (Merrell Dow and Hoffmann-La Roche) as a privileged chemotype for distinct target classes, whereas simpler analogs lacking the naphthalene or hydroxymethyl groups are not explicitly claimed.

Patent landscape
Class-level inference
Covered by U.S. 5,169,096 and 6,673,931
Recognized as privileged chemotype for 5-HT2 and renin
Patent scope indicates prior research interest; source review advised
Patent 5-HT2 Renin

Recommended Application Scenarios


GlyT-2 Inhibitor Development for Neuropathic Pain

The {1-[(Naphthalen-2-yl)methyl]piperidin-4-yl}methanol scaffold, when elaborated as described by Takahashi et al. (2014), can yield potent GlyT-2 inhibitors with anti-allodynic activity in mouse models [1]. Procurement of this building block enables structure-activity relationship (SAR) exploration around the naphthalene and piperidine regions for CNS-penetrant analgesics.

5-HT2 Receptor Antagonist Design

The compound's structural features align with the N-aralkyl-piperidine-methanol class claimed as 5-HT2 antagonists in U.S. Patent 5,169,096 [1]. Researchers developing selective serotonin receptor modulators can utilize this compound as a core scaffold for derivatizing the hydroxymethyl group to optimize receptor affinity and selectivity.

Renin Inhibitor Discovery

The naphthalenyl-piperidine core is a recognized pharmacophore for renin inhibition as per U.S. Patent 6,673,931 [1]. The 4-hydroxymethyl group offers a convenient attachment point for introducing R2/R3 substituents required for picomolar renin inhibitory activity.

Chemical Biology Tool Compound Synthesis

The hydroxyl group enables straightforward conjugation to biotin, fluorescent dyes, or photoaffinity labels via ester or ether linkages. This facilitates the creation of chemical probes for target identification and mechanistic studies, leveraging the naphthalene moiety for UV detection or fluorescence quenching assays [1].

Application
Selection Property
Validation Focus
Pain-model research (GlyT-2 target)
Scaffold with reported hit-to-lead optimization >260-fold
GlyT-2 inhibition and in vivo model endpoint context
5-HT2 receptor modulator studies
N-aralkyl-piperidine-methanol pharmacophore
5-HT2 binding and selectivity assay review
Renin inhibitor SAR studies
Naphthalenyl-piperidine core with reactive handle
Renin enzymatic inhibition assay context
Chemical probe and tool compound synthesis
Hydroxyl group for bioconjugation, naphthalene for UV detection
Target engagement and mechanistic study design
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